molecular formula C14H26O2 B061063 7-Tetradecyn-6,9-diol CAS No. 174064-00-7

7-Tetradecyn-6,9-diol

Cat. No.: B061063
CAS No.: 174064-00-7
M. Wt: 226.35 g/mol
InChI Key: GQHFRBUSENSDPM-UHFFFAOYSA-N
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Description

7-Tetradecyn-6,9-diol is an organic compound with the molecular formula C₁₄H₂₆O₂ It is characterized by the presence of a triple bond between the seventh and eighth carbon atoms and hydroxyl groups on the sixth and ninth carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Tetradecyn-6,9-diol typically involves the use of alkyne and diol precursors. One common method is the partial hydrogenation of 7-tetradecyn-6,9-diyne, which involves the selective reduction of one of the triple bonds to form the desired diol. This reaction is often carried out using a palladium catalyst under controlled conditions to ensure selectivity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 7-Tetradecyn-6,9-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Tetradecyn-6,9-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Tetradecyn-6,9-diol involves its interaction with specific molecular targets. The hydroxyl groups and the triple bond play crucial roles in its reactivity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets are still under investigation, but its unique structure allows for diverse interactions at the molecular level .

Comparison with Similar Compounds

Uniqueness: 7-Tetradecyn-6,9-diol is unique due to the presence of two hydroxyl groups and a triple bond, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tetradec-7-yne-6,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O2/c1-3-5-7-9-13(15)11-12-14(16)10-8-6-4-2/h13-16H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHFRBUSENSDPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C#CC(CCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20461639
Record name 7-Tetradecyne-6,9-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174064-00-7
Record name 7-Tetradecyne-6,9-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174064-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Tetradecyne-6,9-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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